2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid
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Overview
Description
2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid is a chemical compound with the molecular formula C14H15F3N2O3 It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, a piperazine ring, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of 3-(trifluoromethyl)benzyl chloride with piperazine to form the intermediate 1-(3-(trifluoromethyl)benzyl)piperazine. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the ester derivative. Finally, hydrolysis of the ester group under acidic or basic conditions produces this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and use in peptide synthesis.
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Alpelisib: A trifluoromethyl-containing drug used in cancer therapy.
Uniqueness
2-(3-oxo-1-(3-(trifluoromethyl)benzyl)piperazin-2-yl)acetic acid is unique due to its combination of a trifluoromethyl group with a piperazine ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)10-3-1-2-9(6-10)8-19-5-4-18-13(22)11(19)7-12(20)21/h1-3,6,11H,4-5,7-8H2,(H,18,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPGRMYKKKBTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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